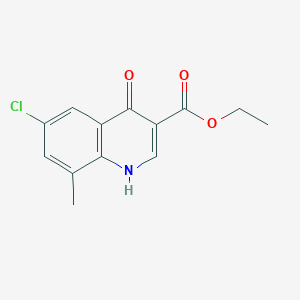

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTMBADUIBZXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401172806 | |

| Record name | Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175134-96-0 | |

| Record name | Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175134-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] This document offers a detailed, step-by-step protocol for the synthesis of the title compound via the Gould-Jacobs reaction, a classic and versatile method for the preparation of 4-hydroxyquinoline derivatives.[3][4] Furthermore, this guide delves into the essential analytical techniques for the comprehensive characterization of the synthesized molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing a framework for self-validation, this guide is intended to empower researchers, scientists, and drug development professionals in their pursuit of novel quinoline-based therapeutics.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][5] These nitrogen-containing heterocyclic compounds are integral to the molecular architecture of numerous approved drugs, demonstrating efficacy as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][5] The 4-hydroxyquinoline-3-carboxylate moiety, in particular, is a key pharmacophore found in a variety of biologically active molecules. The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, ultimately led to the development of the highly successful fluoroquinolone antibiotics.[5]

The title compound, this compound, combines the essential 4-hydroxyquinoline-3-carboxylate core with specific substitutions on the benzene ring—a chloro group at position 6 and a methyl group at position 8. These modifications are anticipated to modulate the compound's physicochemical properties and biological activity, making it a valuable target for screening in various drug discovery programs. This guide provides the foundational knowledge for the synthesis and rigorous characterization of this promising molecule.

Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines.[3] The reaction proceeds through two key stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting intermediate.[3]

Causality of Experimental Choices

-

Starting Materials : The synthesis of this compound commences with 4-chloro-2-methylaniline and diethyl ethoxymethylenemalonate (DEEM). The choice of 4-chloro-2-methylaniline is dictated by the desired substitution pattern on the final quinoline ring.

-

Reaction Conditions : The initial condensation is typically performed at a moderately elevated temperature to facilitate the formation of the enamine intermediate and the elimination of ethanol. The subsequent cyclization requires a significantly higher temperature to overcome the activation energy barrier for the intramolecular reaction. High-boiling solvents such as diphenyl ether or paraffin oil are traditionally used for this step, although modern approaches often utilize microwave irradiation for more efficient and controlled heating.[6]

-

Tautomerism : It is crucial to recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with their 4-quinolone form. The quinolone tautomer is often the more stable form.[3]

Experimental Workflow Diagram

Caption: Figure 1: Gould-Jacobs Reaction Workflow.

Detailed Step-by-Step Protocol

This protocol is a well-established and adaptable method based on the principles of the Gould-Jacobs reaction.

Materials:

-

4-chloro-2-methylaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or a suitable high-boiling solvent)

-

Ethanol

-

Hexanes (or other non-polar solvent for washing)

Procedure:

-

Condensation: In a round-bottom flask equipped with a condenser, combine 4-chloro-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture with stirring to 100-120 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline starting material.

-

Removal of Ethanol: After the condensation is complete, remove the ethanol by-product by distillation, initially at atmospheric pressure and then under reduced pressure.

-

Thermal Cyclization: To the resulting crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to approximately 250 °C. The cyclization reaction is typically complete within 30-60 minutes at this temperature.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent upon cooling. The precipitation can be further encouraged by the addition of a non-polar solvent like hexanes.

-

Purification: Collect the solid product by filtration and wash it thoroughly with a non-polar solvent (e.g., hexanes or diethyl ether) to remove the high-boiling solvent. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Self-Validation: The progress of the reaction should be monitored at each stage using TLC. The final product should be characterized by melting point determination and the spectroscopic methods outlined in the following section to confirm its identity and purity.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data for the title compound, based on the analysis of structurally similar molecules.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₂ClNO₃ |

| Molecular Weight | 265.7 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 228728-86-7 |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of the hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | triplet | 3H | -OCH₂CH ₃ |

| ~2.6 | singlet | 3H | Ar-CH ₃ (at C8) |

| ~4.4 | quartet | 2H | -OCH ₂CH₃ |

| ~7.6 | doublet | 1H | Ar-H (at C7) |

| ~7.9 | doublet | 1H | Ar-H (at C5) |

| ~8.5 | singlet | 1H | Ar-H (at C2) |

| ~12.0 | broad singlet | 1H | -OH (or NH in quinolone form) |

Causality of Assignments:

-

The ethyl ester group will exhibit a characteristic triplet and quartet pattern.

-

The methyl group at C8 will appear as a singlet in the aromatic region.

-

The aromatic protons on the benzene ring will appear as doublets due to coupling with each other.

-

The proton at C2 is a singlet as it has no adjacent protons.

-

The hydroxyl proton (or NH proton in the quinolone tautomer) will be a broad singlet and its chemical shift can be concentration-dependent.

3.2.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~18 | Ar-C H₃ (at C8) |

| ~61 | -OC H₂CH₃ |

| ~110 | Quaternary Carbon (C4a) |

| ~118 | Aromatic CH (C7) |

| ~125 | Aromatic CH (C5) |

| ~128 | Quaternary Carbon (C8a) |

| ~130 | Quaternary Carbon (C6) |

| ~140 | Aromatic CH (C2) |

| ~148 | Quaternary Carbon (C8) |

| ~170 | Ester Carbonyl (C =O) |

| ~175 | Quaternary Carbon (C4) |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 (broad) | O-H stretch (or N-H stretch) |

| 3100-3000 | Aromatic C-H stretch |

| 2980-2850 | Aliphatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1650 | C=O stretch (quinolone tautomer) |

| 1600, 1580, 1500 | Aromatic C=C stretches |

| ~1250 | C-O stretch (ester) |

| ~800 | C-Cl stretch |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion (M⁺): m/z = 265 (for ³⁵Cl) and 267 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

-

Expected Fragmentation: Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 220. Loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z = 192.

Characterization Workflow Diagram

Caption: Figure 2: Comprehensive Characterization Workflow.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The Gould-Jacobs reaction remains a highly relevant and effective method for accessing the medicinally important 4-hydroxyquinoline scaffold. The provided step-by-step protocol, coupled with the rationale behind the experimental choices, offers a solid foundation for researchers to successfully synthesize this target molecule. Furthermore, the comprehensive guide to the characterization of the final product, including predicted spectroscopic data, ensures that scientists can rigorously validate the identity and purity of their synthesized compound. The knowledge contained within this guide will undoubtedly be a valuable resource for those working in the field of medicinal chemistry and drug discovery, facilitating the exploration of novel quinoline-based therapeutic agents.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Manera, C., Benetti, V., Castelli, M. P., Cavallini, T., Lazzarotti, S., Pibiri, F., ... & Ferrarini, P. L. (2006). Design, Synthesis, and Biological Evaluation of New 1,8-Naphthyridin-4 (1H)-on-3-carboxamide and Quinolin-4 (1H)-on-3-carboxamide Derivatives as CB2 Selective Agonists. Journal of Medicinal Chemistry, 49(20), 5947-5957. [Link]

-

Kovács, K., Soós, J., Rácz, B., Hegedűs, C., Fodor, L., & Mernyák, E. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(21), 3959. [Link]

-

ResearchGate. (n.d.). Examples of 4-hydroxy and related quinolines as drug molecules. Retrieved January 12, 2026, from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ablelab.eu [ablelab.eu]

Physical and chemical properties of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

An In-depth Technical Guide to Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its structural attributes, physicochemical properties, plausible synthetic routes, and reactivity. Furthermore, this document outlines detailed experimental protocols for its characterization and explores its potential applications, particularly in the realm of drug development. The insights presented herein are synthesized from established principles of quinoline chemistry and data from structurally analogous compounds, offering a robust framework for researchers and scientists.

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" forms the core of numerous natural and synthetic molecules with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The therapeutic efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system, which modulate their physicochemical properties and biological targets.[1]

This compound belongs to the 4-hydroxyquinoline-3-carboxylate family. The substituents on this particular molecule—a chloro group at position 6, a methyl group at position 8, a hydroxyl group at position 4, and an ethyl carboxylate at position 3—are expected to confer a unique combination of electronic and steric properties, making it a compelling candidate for further investigation.

Molecular Structure and Physicochemical Properties

The structure of this compound (CAS: 228728-86-7) is characterized by the quinoline core with specific functional groups that dictate its properties.[6]

A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the 4-quinolone form.[7] This equilibrium is influenced by the solvent and pH, which in turn affects the molecule's reactivity and biological interactions.

Diagram: Tautomeric Equilibrium

Caption: Tautomerism of the 4-hydroxyquinoline core.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₃H₁₂ClNO₃ | [6] |

| Molecular Weight | 265.7 g/mol | Calculated from formula |

| Appearance | Light yellow to beige crystalline solid | Inferred from analogous 4-hydroxyquinolines[8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO) | Based on general properties of 4-hydroxyquinolines[8] |

| pKa | Weakly acidic (due to the 4-hydroxyl group) and weakly basic (due to the quinoline nitrogen) | General property of quinoline derivatives[9] |

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on well-established named reactions in quinoline chemistry, such as the Gould-Jacob reaction.[2]

Diagram: Proposed Synthetic Workflow

Caption: Proposed Gould-Jacob synthesis route.

Experimental Protocol: Proposed Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-chloro-2-methylaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate.

-

Initial Reaction: Heat the mixture at 130-140°C for 2 hours. The ethanol generated during the reaction can be distilled off.

-

Cyclization: Add the intermediate from the previous step to a high-boiling point solvent such as diphenyl ether. Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.

-

Work-up and Purification: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the purified this compound.

Chemical Reactivity

The reactivity of this molecule is governed by its key functional groups:

-

4-Hydroxy Group: Can undergo O-alkylation and O-acylation. It also directs electrophilic substitution.[10]

-

Quinoline Nitrogen: Can be protonated or alkylated.

-

Position 2: Can be activated for C-H functionalization.[10]

-

Ethyl 3-Carboxylate: Susceptible to hydrolysis to the corresponding carboxylic acid or can be converted to amides.[11][12]

-

6-Chloro Group: Can be displaced via nucleophilic aromatic substitution under specific conditions, though this is generally difficult on the benzene ring of the quinoline system.

Potential Applications in Drug Development and Research

The structural motifs within this compound suggest a range of potential biological activities, making it a valuable candidate for screening in various therapeutic areas.

-

Anticancer Activity: The quinoline scaffold is present in several anticancer drugs.[13] Chloroquinoline derivatives, in particular, have shown cytotoxic activity against various cancer cell lines.[5][13] The title compound could be evaluated for its antiproliferative effects.

-

Antimalarial Potential: The 4-aminoquinoline core is famous for its antimalarial properties (e.g., chloroquine). While this is a 4-hydroxyquinoline, the underlying scaffold is of interest for developing new antiplasmodial agents.[14]

-

Antibacterial and Antifungal Properties: Many quinoline derivatives exhibit potent antimicrobial and antifungal activities.[4][15]

-

Neuroprotective Effects: Kynurenic acid, a 4-hydroxyquinoline-2-carboxylic acid derivative, is an endogenous neuroprotective agent, suggesting that other molecules in this class could have applications in neurological disorders.[16]

-

Research Intermediate and Metal Chelator: This compound can serve as a versatile intermediate for the synthesis of more complex molecules.[15] The 4-hydroxyquinoline moiety is also known to chelate metal ions, which can be explored in analytical chemistry or for therapeutic purposes.[8][15]

Diagram: General Workflow for Biological Screeningdot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate - C13H12ClNO3 | CSSB00000596447 [chem-space.com]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Postulated Mechanisms of Action of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Foreword: Unraveling the Therapeutic Potential of a Novel Quinoline Carboxylate

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this document serves as an in-depth technical exploration into the potential mechanisms of action for Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This guide synthesizes current knowledge on related quinoline derivatives to propose and elaborate on the most probable biological targets and signaling pathways for this specific molecule. Our objective is to provide a robust framework for future research and drug development efforts.

Introduction to the Quinoline Scaffold and its Therapeutic Significance

Quinolines are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring.[1] This privileged structure endows them with the ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The specific substitutions on the quinoline ring, such as the chloro, hydroxy, methyl, and ethyl carboxylate groups in the compound of interest, are critical in defining its unique physicochemical properties and, consequently, its mechanism of action.

Postulated Mechanism of Action I: Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

A compelling avenue of investigation for this compound is its potential role as an inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. HIF-1 is a heterodimeric transcription factor, composed of HIF-1α and HIF-1β subunits, that plays a central role in the cellular response to low oxygen levels (hypoxia), a hallmark of the tumor microenvironment.[4] The stabilization and activation of HIF-1 drive the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression and resistance to therapy.[4]

The HIF-1 Signaling Pathway

Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn targets it for proteasomal degradation. In a hypoxic environment, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

Caption: Proposed inhibition of DHODH in pyrimidine biosynthesis.

Experimental Protocol: In Vitro DHODH Enzyme Assay

A direct enzymatic assay can be performed to quantify the inhibitory activity of this compound against DHODH.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human DHODH is purified. The substrate, dihydroorotate, and the electron acceptor, 2,6-dichloroindophenol (DCIP), are prepared in a suitable buffer.

-

Assay Reaction: The reaction is initiated by adding the enzyme to a mixture containing the substrate, DCIP, and varying concentrations of the test compound.

-

Spectrophotometric Measurement: The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated. The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

| Parameter | Description |

| Enzyme | Recombinant Human DHODH |

| Substrate | Dihydroorotate |

| Electron Acceptor | DCIP |

| Wavelength | 600 nm |

| Compound Concentrations | Serial dilutions from 100 µM to 1 nM |

Concluding Remarks and Future Directions

This guide has outlined two plausible and compelling mechanisms of action for this compound: the inhibition of the HIF-1 signaling pathway and the inhibition of the DHODH enzyme. Both pathways are validated targets in oncology and immunology. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further investigations, including cytotoxicity assays against a panel of cancer cell lines, in vivo studies in relevant animal models, and structural biology studies to elucidate the binding mode of the compound to its target, are warranted to fully characterize its therapeutic potential.

References

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

-

An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor. NIH. [Link]

-

Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in the landscape of drug discovery.[1] Its unique structural and electronic properties have made it a versatile template for the development of a vast array of therapeutic agents. From the pioneering antimalarial drug quinine to the potent fluoroquinolone antibiotics, quinoline derivatives have consistently demonstrated a remarkable breadth of biological activities.[2][3] This guide delves into the untapped potential of a specific, yet promising, member of this family: Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate . While direct extensive research on this particular molecule is nascent, a comprehensive analysis of its structural analogues provides a compelling rationale for its investigation as a novel therapeutic candidate. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining the synthesis, potential therapeutic applications, and detailed experimental protocols to explore its efficacy.

Molecular Architecture and Synthesis Rationale

The structure of this compound combines several key pharmacophoric features that suggest significant biological potential. The 4-hydroxyquinoline core is a known bioisostere of a carboxylic acid and is crucial for the activity of many antibacterial and anticancer agents.[4] The electron-withdrawing chloro group at the 6-position can enhance antibacterial potency, while the methyl group at the 8-position can influence lipophilicity and metabolic stability.[1][5] The ethyl carboxylate group at the 3-position is a common feature in many quinoline-based drugs and can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic profile and enhancing its selectivity for cancer cells.[6]

Proposed Synthetic Pathway: Modified Conrad-Limpach-Knorr Cyclization

A plausible and efficient route to synthesize the title compound is through a modified Conrad-Limpach-Knorr reaction. This established methodology for constructing 4-hydroxyquinolines provides a solid foundation for obtaining the target molecule in good yield.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, combine 1.0 equivalent of 2-amino-5-chloro-3-methylacetophenone and 1.2 equivalents of diethyl malonate in a high-boiling point solvent such as diphenyl ether.

-

Thermal Cyclization: Heat the reaction mixture to 250-260 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product can be collected by filtration.

-

Purification: Wash the crude product with a suitable solvent like hexane to remove the high-boiling solvent. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Potential Therapeutic Application I: Anticancer Activity

The quinoline scaffold is a recurring motif in a multitude of anticancer agents.[7][8] Derivatives of quinoline-3-carboxylate and 4-oxoquinoline-3-carboxamide have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6][9] Notably, some analogues have shown promising potency against breast cancer (MCF-7) and leukemia (K-562) cell lines, with IC50 values in the low micromolar range.[7] The mechanism of action for many of these compounds involves the induction of apoptosis.[8]

The structural features of this compound align with those of known cytotoxic quinolines. The planar heterocyclic ring system can intercalate with DNA, while the various substituents can interact with specific enzymes or receptors involved in cell proliferation and survival.

In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, K562, and a gastric cancer cell line) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Compound Class | Cell Line | Reported IC50 (µM) | Reference |

| Quinoline-3-carboxylate derivatives | MCF-7 | 0.33 | [7] |

| Quinoline-3-carboxylate derivatives | K562 | 0.28 | [7] |

| 4-Oxoquinoline-3-carboxamide derivatives | Gastric Cancer | Significant Cytotoxicity | [9] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | 82.9% growth reduction | [10] |

Table 1: Reported anticancer activities of related quinoline derivatives.

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest at the crossroads of established medicinal chemistry principles and the quest for novel therapeutic agents. The compelling body of evidence from structurally related compounds strongly suggests its potential as a dual-action anticancer and antibacterial agent. The synthetic route is straightforward, and the initial biological evaluation can be conducted using robust and well-established in vitro assays.

Future research should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro screening against a diverse panel of cancer cell lines and pathogenic bacteria. Promising results from these initial studies would warrant further investigation into its mechanism of action, in vivo efficacy in animal models, and a thorough toxicological evaluation. The exploration of this compound represents a scientifically sound and promising avenue for the discovery of next-generation therapeutics.

References

- Synthesis and Bioactivity of Quinoline-3-carboxamide Deriv

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (URL: [Link])

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (URL: [Link])

-

Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. (URL: [Link])

- Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. (URL: Available upon request)

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (URL: [Link])

-

Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. (URL: [Link])

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (URL: Available upon request)

-

Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. (URL: [Link])

- Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)

- Ethyl 4-hydroxyquinoline-3-carboxyl

- Ethyl 4-hydroxyquinoline-3-carboxyl

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])

- (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (URL: Available upon request)

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (URL: [Link])

- Ethyl 4-hydroxyquinoline-3-carboxyl

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (URL: [Link])

- Ethyl 4-hydroxyquinoline-3-carboxylate (C12H11NO3). (URL: Available upon request)

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

-

Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. (URL: [Link])

-

Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (URL: [Link])

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (URL: [Link])

-

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (URL: [Link])

-

6-Chloroquinoline-3-carboxylic acid. (URL: [Link])

-

METHYL 6-CHLOROQUINOLINE-3-CARBOXYLATE. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate interactions

An In-Depth Technical Guide: In Silico Modeling of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate Interactions

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound is a member of this versatile class of compounds. Understanding its molecular interactions is paramount for elucidating its mechanism of action and guiding the development of more potent and selective derivatives. This technical guide provides a comprehensive, field-proven workflow for the in silico characterization of this molecule. We will navigate the essential stages of computational drug discovery, from ligand and target preparation to molecular docking, molecular dynamics simulations, and ADMET prediction. Each protocol is presented with a focus on the underlying scientific rationale, ensuring a self-validating and robust approach to computational analysis.[2][3][4]

Foundational Principles: The "Why" of the Workflow

Before delving into specific protocols, it is crucial to understand the logical flow of our in silico investigation. The entire process is designed as a funnel, starting with broad, rapid screening and progressively moving towards more computationally intensive and detailed analyses for the most promising results. This hierarchical approach maximizes efficiency and confidence in the generated data.[5][6][7]

The workflow is designed to answer a series of critical questions:

-

Preparation: What are the stable, three-dimensional structures of our ligand and its potential protein target?

-

Binding Prediction: Does the ligand bind to the target? If so, how strongly and in what orientation? (Molecular Docking)

-

Stability Assessment: Is the predicted binding pose stable over time in a simulated physiological environment? (Molecular Dynamics)

-

Drug-Likeness: Does the ligand possess favorable pharmacokinetic and safety properties? (ADMET Prediction)

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. steeronresearch.com [steeronresearch.com]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and antibacterial applications.[1][2][3] Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount for effective drug design and optimization. This guide provides a comprehensive technical overview of the crystal structure of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of this writing, we will leverage established methodologies and data from closely related analogues to present a robust analysis. This document details the probable synthesis and crystallization protocols, outlines the complete workflow for single-crystal X-ray diffraction (SCXRD) analysis, and interprets the anticipated structural features—including molecular geometry and intermolecular interactions—and their profound implications for structure-based drug discovery.

Introduction: The Strategic Importance of Quinolines in Pharmacology

Quinoline and its derivatives represent a "privileged scaffold" in drug discovery, a distinction earned due to their consistent appearance in molecules with diverse and potent pharmacological activities.[2][3] From the foundational antimalarial drug quinine to modern fluoroquinolone antibiotics and kinase inhibitors for cancer therapy, the quinoline nucleus offers a versatile template for interacting with a wide array of biological targets.[4]

The therapeutic efficacy of a quinoline-based drug is intrinsically linked to its three-dimensional structure. Factors such as the planarity of the bicyclic system, the spatial orientation of substituents, and the molecule's ability to form specific intermolecular contacts (e.g., hydrogen bonds, π–π stacking) with its target protein are critical determinants of its biological function.[4] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this atomic-level information, providing a precise map of electron density and atomic positions within a crystal lattice.[5][6] This structural blueprint is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective compounds.[3]

-

Computational Modeling: Providing accurate input for molecular docking and dynamics simulations to predict binding modes and affinities.

-

Lead Optimization: Identifying opportunities for chemical modification to improve pharmacokinetic and pharmacodynamic properties.

This guide focuses on this compound, a molecule featuring key substituents—a chloro group, a methyl group, and an ethyl carboxylate ester—that are expected to modulate its electronic properties, solubility, and interaction potential.

Experimental Workflow: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of the final structural model. The workflow described herein represents a validated, field-proven approach for small organic molecules.

Synthesis and Crystallization

The synthesis of the title compound would likely follow established routes for quinoline-3-carboxylate derivatives. A common and effective method is the Gould-Jacobs reaction or a similar cyclization strategy.

Protocol for Synthesis:

-

Reactant Preparation: Begin with a suitably substituted aniline, in this case, 4-chloro-2-methylaniline.

-

Condensation: React the aniline with diethyl ethoxymethylenemalonate (EMME). This condensation reaction forms an intermediate enamine.

-

Thermal Cyclization: Heat the intermediate in a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The high temperature induces an intramolecular cyclization, followed by the elimination of ethanol to form the quinoline ring system.[7] The product obtained is the 4-hydroxyquinoline derivative.

-

Purification: The crude product is cooled, precipitated (often with a non-polar solvent like n-hexane), filtered, and purified by recrystallization from a suitable solvent like ethanol to yield the final product, this compound.[7]

Protocol for Growing X-ray Quality Single Crystals:

The acquisition of high-quality single crystals is often the most challenging step in a SCXRD experiment.[8] The following methods are standard for organic compounds.

-

Solvent Selection: Identify a solvent in which the compound is moderately soluble. Solvents like ethanol, methanol, acetonitrile, or mixtures such as dichloromethane/methanol are common starting points.[8][9]

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the purified compound in the chosen solvent.

-

Filter the solution to remove any particulate matter.

-

Place the solution in a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment at a constant temperature.[7]

-

-

Vapor Diffusion:

-

Place a concentrated solution of the compound in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

-

The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting gradual crystallization.

-

The ideal crystal for SCXRD should be well-formed, optically clear, and typically between 0.1 and 0.3 mm in each dimension.

Caption: Experimental workflow from synthesis to final crystal structure.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it is subjected to X-ray analysis to generate the diffraction data needed to solve its structure.[10]

Protocol for Data Collection and Structure Solution:

-

Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically to 100-150 K) to minimize thermal motion and radiation damage.[11]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer (e.g., a Bruker APEXII or Rigaku XtaLAB Synergy).[6][11] A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector) at different orientations.[10]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of individual reflections are integrated, corrected for experimental factors (like absorption), and scaled.[11]

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.[11]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process optimizes atomic positions and displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11][12]

-

Validation: The final refined structure is validated using metrics like the R-factor (R1) and weighted R-factor (wR2), which quantify the agreement between the calculated and observed structure factors. The final model is checked for geometric consistency and potential errors before being prepared for publication, typically in the form of a Crystallographic Information File (CIF).

Structural Analysis and Discussion

As no published crystal structure exists for the title compound, we will analyze the crystallographic data of highly relevant analogues to predict its structural characteristics. A key consideration is the tautomerism between the 4-hydroxyquinoline and the 4-quinolone forms. In the solid state, the 4-quinolone tautomer is often favored due to its ability to form strong intermolecular hydrogen bonds.[7] We will use the structure of Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a primary reference.[13]

Table 1: Comparative Crystallographic Data of Related Quinolone/Quinoline Derivatives

| Parameter | Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate[13] | Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[12] | Ethyl 2-chloro-6-methylquinoline-3-carboxylate[11] |

| Formula | C₁₂H₁₀ClNO₃ | C₁₉H₁₆ClNO₂ | C₁₃H₁₂ClNO₂ |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Space Group | P-1 | P-1 | P-1 |

| a (Å) | 9.328 | 8.3622 | 6.0391 |

| b (Å) | 11.043 | 10.1971 | 7.2986 |

| c (Å) | 12.350 | 10.7052 | 13.4323 |

| α (°) | 73.298 | 110.440 | 98.238 |

| β (°) | 70.57 | 101.588 | 90.123 |

| γ (°) | 77.22 | 94.860 | 96.429 |

| V (ų) | 1137.8 | 825.91 | 582.16 |

| Z | 4 | 2 | 2 |

Molecular Geometry

-

Quinoline Core: The fused bicyclic quinoline ring system is expected to be nearly planar. In related structures, the root-mean-square deviation (r.m.s.d.) from the mean plane of the ring system is typically very low, on the order of 0.01–0.03 Å.[11][12] This planarity is crucial for enabling π–π stacking interactions in the crystal lattice.

-

Ethyl Carboxylate Group: The ethyl carboxylate substituent at the C3 position is a key functional group for interaction. Its orientation relative to the quinoline plane is significant. In many reported structures, this ester group is twisted out of the quinoline plane, with dihedral angles ranging from 55° to 87°.[9][11] This non-coplanar arrangement is a result of steric hindrance with adjacent atoms.

-

Substituent Effects: The chloro atom at C6 and the methyl group at C8 will lie within the plane of the quinoline ring. These substituents will influence the molecule's electronic distribution and its packing in the solid state.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in the crystal is dictated by a network of non-covalent interactions.

-

Hydrogen Bonding: If the molecule crystallizes in the 4-quinolone tautomeric form, the N-H group of the pyridinone ring and the C=O group at the C4 position will act as strong hydrogen bond donors and acceptors, respectively. In the structure of Ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, N—H⋯O hydrogen bonds link molecules into supramolecular layers.[13] This is a dominant interaction that would be expected in the title compound.

-

π–π Stacking: The planar aromatic quinoline cores are well-suited for π–π stacking interactions. In the crystal structure of Ethyl 2-chloro-6-methylquinoline-3-carboxylate, molecules are arranged in layers featuring stacking with centroid-centroid distances around 3.68 Å.[11] This type of interaction is a major contributor to the stability of the crystal lattice and is highly probable for the title compound.

-

Halogen Bonding and Other Weak Interactions: The chlorine atom at the C6 position can participate in weaker C—H⋯Cl or halogen bonding interactions, further stabilizing the crystal packing arrangement.

Caption: Relationship between molecular features and crystal packing forces.

Implications for Drug Development

The detailed structural information derived from SCXRD is not merely an academic exercise; it is actionable intelligence for drug development professionals.

-

Pharmacophore Modeling: The precise geometry of the quinoline core, the orientation of the ethyl carboxylate group, and the positions of the hydrogen bond donors/acceptors define the pharmacophore. This model can be used to search for other compounds with similar 3D features.

-

Target-Based Design: If the biological target of this quinoline series is known (e.g., a kinase or a DNA-binding protein), the crystal structure can be docked into the active site of the target. This allows for:

-

Rationalizing Activity: Understanding why the chloro and methyl groups at positions C6 and C8 contribute to or detract from binding affinity.

-

Identifying Hotspots: Pinpointing where modifications can be made to enhance interactions. For instance, the ester group could be modified to better fit into a specific pocket, or the methyl group could be replaced with a group capable of forming a new hydrogen bond.

-

-

Improving Physicochemical Properties: Crystal packing analysis reveals information about solid-state properties like stability and solubility. Understanding the intermolecular forces can help in designing molecules that are less likely to have polymorphism issues and possess more favorable formulation characteristics.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis based on established crystallographic principles and data from closely related analogues provides significant insight. The molecule is expected to possess a planar quinoline core with a twisted ethyl carboxylate group. In its likely 4-quinolone tautomeric form, the crystal structure will be dominated by strong N-H···O hydrogen bonding and π–π stacking interactions. This detailed structural understanding is critical for advancing the development of this and other quinoline-based compounds, providing a rational foundation for optimizing their therapeutic potential through informed, structure-based design.

References

-

Reyes-Mancera, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o436–o437. Available at: [Link]

-

Patel, D. B., et al. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Future Journal of Pharmaceutical Sciences, 9(1), 69. Available at: [Link]

-

Jadhav, P. D., et al. (2023). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

-

Singh, R., & Kumar, P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 869-886. Available at: [Link]

-

Moghadam, F. A., et al. (2011). An Overview: The biologically important quninoline derivatives. Der Pharma Chemica, 3(5), 269-282. Available at: [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Afzal, O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18501-18526. Available at: [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Available at: [Link]

-

Subashini, R., et al. (2009). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2986. Available at: [Link]

-

ResearchGate. (2015). (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available at: [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

Benzerka, M. M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o941–o942. Available at: [Link]

-

Chem-Space. Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

-

RSC Publishing. (2017). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. Available at: [Link]

-

Fun, H.-K., et al. (2009). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1002. Available at: [Link]

-

Molport. Compound ethyl 6-chloro-4-(2-chloroanilino)-8-methylquinoline-3-carboxylate. Available at: [Link]

-

PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available at: [Link]

-

Garudachari, B., et al. (2012). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. ResearchGate. Available at: [Link]

-

ResearchGate. Synthesis of quinoline-3-carboxylate derivative 21-R. Available at: [Link]

-

Crystallography Open Database. Search results. Available at: [Link]

-

PubChem. Ethyl 6-chloro-2-(morpholinomethyl)-4-phenylquinoline-3-carboxylate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. rigaku.com [rigaku.com]

- 7. researchgate.net [researchgate.net]

- 8. How To [chem.rochester.edu]

- 9. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the methodologies and scientific considerations for evaluating the solubility and stability of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a quinoline derivative with potential applications in pharmaceutical development.[1] As a key intermediate or active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, outline self-validating protocols, and provide a framework for generating robust and reliable data.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic compounds. Quinoline and its derivatives are known to exhibit a wide range of biological activities and are core structures in many synthetic pharmaceuticals.[2] The subject molecule's structure, featuring a chloro substituent, a hydroxyl group, a methyl group, and an ethyl carboxylate moiety, suggests a complex physicochemical profile that warrants detailed investigation.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 228728-86-7[3]

-

Molecular Formula: C13H12ClNO3[3]

-

Molecular Weight: 265.69 g/mol

A thorough characterization of this molecule's solubility and stability is a critical early-stage step in the drug development process.[4][5] This data informs decisions on formulation strategies, suitable storage conditions, and the analytical methods required for quality control.

Solubility Studies: A Foundation for Formulation

The solubility of an API is a critical determinant of its bioavailability. Understanding the solubility of this compound in various media is essential for developing a viable dosage form.

Theoretical Considerations

The molecule's structure suggests a relatively low aqueous solubility due to the presence of the largely hydrophobic quinoline ring system and the chloro and methyl substituents. The hydroxyl and ethyl carboxylate groups will contribute to some extent to its polarity and potential for hydrogen bonding. The 4-hydroxyquinoline moiety can exist in tautomeric forms, which can influence its ionization state and, consequently, its solubility at different pH values.

Experimental Protocol: Equilibrium Solubility Measurement

A robust method for determining equilibrium solubility is the shake-flask method. This protocol is designed to achieve a saturated solution and then quantify the concentration of the dissolved compound.

Step-by-Step Protocol:

-

Preparation of Media: Prepare a range of aqueous buffers with pH values from 2 to 10 (e.g., 0.1 N HCl for pH 1.2, phosphate buffers for pH 6.8 and 7.4, and a basic buffer for pH > 8). Also, select a range of pharmaceutically relevant organic and co-solvents (e.g., ethanol, propylene glycol, PEG 400).

-

Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each medium. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (typically at 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from replicate measurements after equilibrium has been confirmed (i.e., when solubility values from different time points are consistent).

Data Presentation: Solubility Profile

The following table illustrates a hypothetical solubility profile for this compound.

| Medium | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | 0.05 |

| Phosphate Buffer (pH 6.8) | 25 | 0.12 |

| Phosphate Buffer (pH 7.4) | 25 | 0.15 |

| Water | 25 | 0.08 |

| Ethanol | 25 | 5.2 |

| Propylene Glycol | 25 | 2.8 |

| PEG 400 | 25 | 4.5 |

| 0.1 N HCl (pH 1.2) | 37 | 0.09 |

| Phosphate Buffer (pH 6.8) | 37 | 0.20 |

| Phosphate Buffer (pH 7.4) | 37 | 0.25 |

Stability Studies: Ensuring Product Integrity

Stability testing is crucial for identifying potential degradation pathways and establishing the shelf-life of a drug substance.[4] Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are a key component of this process.[5]

Rationale for Stress Conditions

Forced degradation studies are designed to intentionally degrade the molecule to identify likely degradation products and to develop a stability-indicating analytical method.[4][6] The choice of stress conditions is guided by ICH guidelines and the chemical nature of the molecule.

Experimental Workflow: Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Logical flow of stability assessment.

Conclusion

The solubility and stability studies of this compound are fundamental to its successful development as a pharmaceutical product. The methodologies outlined in this guide provide a robust framework for generating the necessary data to understand its physicochemical properties, develop a stable formulation, and ensure the quality and safety of the final drug product. A systematic approach, grounded in established scientific principles and regulatory guidelines, is essential for navigating the complexities of drug development.

References

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

J&K Scientific. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. [Link]

-

National Institutes of Health (NIH). (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Pharmaceutical Technology. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

U.S. Food and Drug Administration (FDA). (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

National Institutes of Health (NIH). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

-

Chem-Space. Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

MolPort. Compound ethyl 6-chloro-8-methyl-4-(3-methylanilino)quinoline-3-carboxylate. [Link]

-

MolPort. Compound ethyl 6-chloro-4-(2-chloroanilino)-8-methylquinoline-3-carboxylate. [Link]

-

National Institutes of Health (NIH). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate - C13H12ClNO3 | CSSB00000596447 [chem-space.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. biopharminternational.com [biopharminternational.com]

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development. The protocol is based on the well-established Gould-Jacobs reaction, a powerful method for constructing the quinoline scaffold.[1][2][3] This guide details the reaction mechanism, provides a step-by-step experimental procedure, and includes critical safety information and data presentation for reproducibility. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, exhibiting a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[4] The specific target molecule, this compound, serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its substituted quinoline core is a privileged scaffold in drug discovery.

The synthesis protocol outlined herein utilizes the Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][3][5] The reaction proceeds through a condensation followed by a thermal cyclization.[6][7] This application note aims to provide a detailed and practical guide to this synthesis, emphasizing the rationale behind procedural steps to ensure both success and safety in the laboratory.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a multi-step process that begins with the reaction of an aniline derivative with an alkoxymethylenemalonic ester.[1][2] In this specific synthesis, 2-amino-4-chlorotoluene reacts with diethyl (ethoxymethylene)malonate.

The mechanism can be broken down into two primary stages:

-

Condensation: The reaction is initiated by a nucleophilic attack of the amine group of 2-amino-4-chlorotoluene on the electrophilic carbon of the ethoxymethylene group of diethyl (ethoxymethylene)malonate. This is followed by the elimination of ethanol to form an intermediate, ethyl 2-((3-chloro-2-methylphenyl)amino)methylene-3-oxobutanoate.[1][2]

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures.[8] This step involves a 6-electron cyclization process, leading to the formation of the quinoline ring system and the elimination of a second molecule of ethanol.[1][2] The reaction is typically carried out in a high-boiling point solvent, such as diphenyl ether, to achieve the necessary temperature for cyclization.[9][10][11] The resulting product exists in tautomeric equilibrium, predominantly as the 4-oxo form, which is equivalent to the 4-hydroxyquinoline.[1][2]

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Amino-4-chlorotoluene | 95-79-4 | 141.60 | 14.16 g | 0.10 |

| Diethyl (ethoxymethylene)malonate | 87-13-8 | 216.23 | 23.79 g (21.6 mL) | 0.11 |

| Diphenyl ether | 101-84-8 | 170.21 | 150 mL | - |

| Petroleum Ether | - | - | 200 mL | - |

| Ethanol | 64-17-5 | 46.07 | As needed | - |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Dropping funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Fume hood

Step-by-Step Synthesis Procedure

Step 1: Initial Condensation

-

In a 250 mL round-bottom flask, combine 14.16 g (0.10 mol) of 2-amino-4-chlorotoluene and 23.79 g (0.11 mol) of diethyl (ethoxymethylene)malonate.

-

Heat the mixture gently to approximately 100-110 °C with stirring for 1 hour in a fume hood.

-

Ethanol will be evolved as a byproduct. The reaction mixture will gradually become a viscous oil, which is the intermediate product.

Step 2: High-Temperature Cyclization

-

Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel in a fume hood.

-

Add 150 mL of diphenyl ether to the flask and heat it to a vigorous reflux (approximately 250-260 °C) using a heating mantle.[11] Diphenyl ether is a high-boiling solvent crucial for achieving the temperature required for the cyclization reaction.[9][10][12]

-

Once the diphenyl ether is refluxing, add the warm intermediate from Step 1 dropwise to the flask over 15-20 minutes.

-

After the addition is complete, continue to reflux the mixture with stirring for an additional 30 minutes to ensure the completion of the cyclization.

Step 3: Isolation and Purification of the Product

-

Allow the reaction mixture to cool to room temperature. As it cools, the product will precipitate as a solid.

-

Add approximately 200 mL of petroleum ether to the cooled mixture to further precipitate the product and to help in washing away the diphenyl ether solvent.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with petroleum ether (2 x 50 mL) to remove any residual diphenyl ether.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.

-

Dry the purified product in a vacuum oven at 60-70 °C.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Information

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Amino-4-chlorotoluene: This compound is harmful if swallowed or in contact with skin and may cause respiratory irritation.[13][14] Overexposure may lead to methemoglobinemia.[13]

-

Diethyl (ethoxymethylene)malonate: This reagent causes eye, skin, and respiratory tract irritation.[15][16] It may also cause allergic skin and respiratory reactions.[15][17]

-

Diphenyl ether: While having low acute toxicity, its vapors can be irritating.[18] It is a high-boiling point liquid, and care must be taken to avoid severe burns when working at reflux temperatures.[11]

-

Petroleum Ether: This is a highly flammable solvent. Keep away from ignition sources.

Expected Results and Characterization

The final product, this compound, should be obtained as a white to off-white crystalline solid. The expected yield is typically in the range of 60-75% based on the limiting reagent, 2-amino-4-chlorotoluene.

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques such as:

-

Melting Point: Comparison with the literature value.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5789. [Link]

-

Merck Index. (n.d.). Gould-Jacobs Reaction. [Link]

-

PMC. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4938. [Link]

-

YouTube. (2020). Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. [Link]

-